

Spectroscopic Characterization of Bisfentidine: A Technical Overview

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Compound of Interest

Compound Name:	Bisfentidine
CAS No.:	96153-56-9
Cat. No.:	B1618943

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Introduction

Bisfentidine, chemically known as N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide, is a histamine H2 receptor antagonist that has been studied for its potential therapeutic applications. A thorough understanding of its molecular structure and purity is paramount for its development and use in research and pharmaceutical applications. Spectroscopic techniques are indispensable tools for elucidating the chemical structure and confirming the identity of small molecules like **Bisfentidine**.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **Bisfentidine** based on its known chemical structure. While extensive experimental data for **Bisfentidine** is not readily available in the public domain, this document outlines the theoretical underpinnings of its spectroscopic signatures across various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed

experimental protocols for the characterization of similar small molecules are also provided to guide researchers in their analytical endeavors.

Chemical Structure of Bisfentidine[1]

IUPAC Name: N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide[1]

Molecular Formula: C₁₄H₁₈N₄[1] Molecular Weight: 242.32 g/mol [1] InChIKey:

FXJAOWANXXJWGJ-UHFFFAOYSA-N[1]

Predicted and Expected Spectroscopic Data

Due to the limited availability of published experimental spectra for **Bisfentidine**, the following sections detail the predicted and expected spectroscopic data based on its chemical structure. These predictions are derived from established principles of spectroscopic interpretation for the functional groups present in the **Bisfentidine** molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **Bisfentidine** is expected to show distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for **Bisfentidine**



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¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments within **Bisfentidine**.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Bisfentidine**



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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Expected Mass Spectrometry Data for **Bisfentidine**



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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Frequencies for **Bisfentidine**



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Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Table 5: Expected UV-Vis Absorption Maxima for **Bisfentidine**



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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of a small molecule like **Bisfentidine**.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve 5-10 mg of the **Bisfentidine** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or D_2O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of **Bisfentidine** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Ionization:** Employ a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.
- **Mass Analysis:** Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) to determine the accurate mass of the molecular ion.
- **Fragmentation Analysis (MS/MS):** To obtain structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the **Bisfentidine** powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Collect the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups in the **Bisfentidine** molecule.

UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **Bisfentidine** in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.

- Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}) and, if a standard of known concentration is available, calculate the molar absorptivity (ϵ).

Visualizations

Experimental Workflow for Spectroscopic Characterization



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Caption: General workflow for the spectroscopic characterization of **Bisfentidine**.

Conclusion

The spectroscopic characterization of **Bisfentidine** is essential for its unequivocal identification and quality control. This guide provides a theoretical framework for the expected NMR, MS, IR, and UV-Vis data based on its chemical structure. The detailed experimental protocols offer a practical guide for researchers to perform these analyses. While experimental data is currently scarce in public databases, the information presented here serves as a valuable resource for scientists and professionals involved in the research and development of **Bisfentidine** and related compounds. The application of these spectroscopic methods will ensure the structural integrity and purity of **Bisfentidine**, which is critical for its potential therapeutic applications.

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References

- 1. Bisfentidine | C₁₄H₁₈N₄ | CID 189869 - PubChem [pubchem.ncbi.nlm.nih.gov]
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